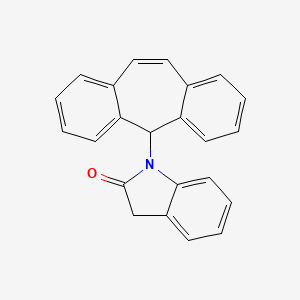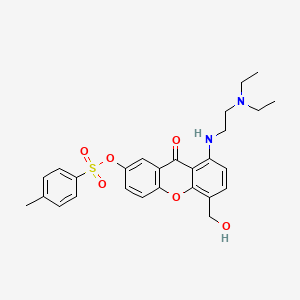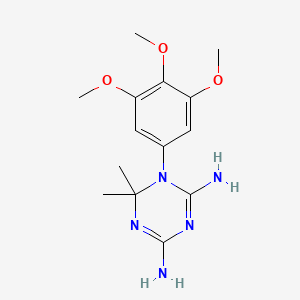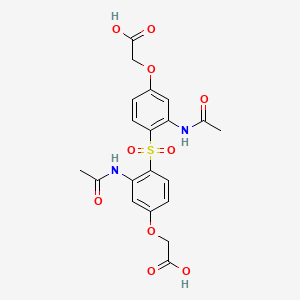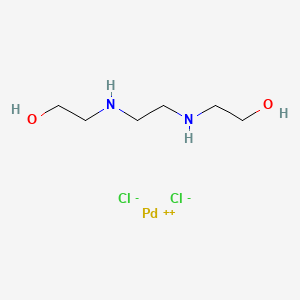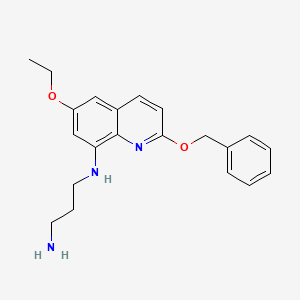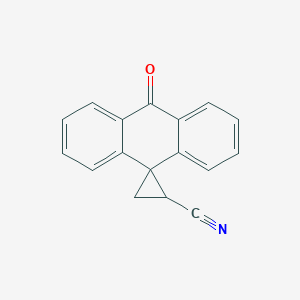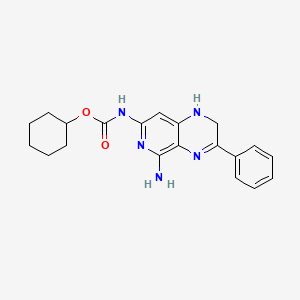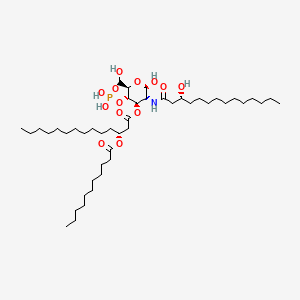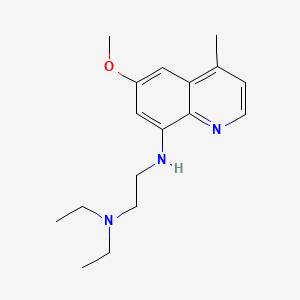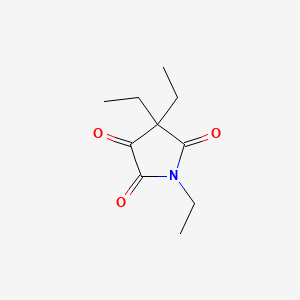
1,4,4-Triethyl-2,3,5-pyrrolidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4-Triethyl-2,3,5-pyrrolidinetrione is a chemical compound with the molecular formula C10H15NO3. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-Triethyl-2,3,5-pyrrolidinetrione typically involves the reaction of ethyl acetoacetate with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures before being released for commercial use .
Chemical Reactions Analysis
Types of Reactions
1,4,4-Triethyl-2,3,5-pyrrolidinetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinetrione derivatives.
Scientific Research Applications
1,4,4-Triethyl-2,3,5-pyrrolidinetrione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4,4-Triethyl-2,3,5-pyrrolidinetrione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to alterations in biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,4,4-Triethyl-2,3,5-pyrrolidinedione
- 1,4,4-Triethyl-2,3,5-pyrrolidine-2,3,5-trione
Uniqueness
1,4,4-Triethyl-2,3,5-pyrrolidinetrione stands out due to its unique structural features and reactivity.
Properties
CAS No. |
53635-02-2 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1,4,4-triethylpyrrolidine-2,3,5-trione |
InChI |
InChI=1S/C10H15NO3/c1-4-10(5-2)7(12)8(13)11(6-3)9(10)14/h4-6H2,1-3H3 |
InChI Key |
QYCHPTNLWDNOLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)C(=O)N(C1=O)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)
